N-Pyridin-4-yl-succinamic acid
CAS No.: 62134-51-4
Cat. No.: VC2143556
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62134-51-4 |
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Molecular Formula | C9H10N2O3 |
Molecular Weight | 194.19 g/mol |
IUPAC Name | 4-oxo-4-(pyridin-4-ylamino)butanoic acid |
Standard InChI | InChI=1S/C9H10N2O3/c12-8(1-2-9(13)14)11-7-3-5-10-6-4-7/h3-6H,1-2H2,(H,13,14)(H,10,11,12) |
Standard InChI Key | TXUITVBFNLOICH-UHFFFAOYSA-N |
SMILES | C1=CN=CC=C1NC(=O)CCC(=O)O |
Canonical SMILES | C1=CN=CC=C1NC(=O)CCC(=O)O |
Introduction
Chemical Identity and Structure
N-Pyridin-4-yl-succinamic acid is an organic compound with the CAS number 62134-51-4. It belongs to several chemical classifications including pyridines, amides, and carboxylic acids. The compound features a 4-substituted pyridine ring connected to a succinamic acid group through an amide bond.
Nomenclature and Identifiers
The compound is known by several systematic and common names in chemical databases and literature. The diverse nomenclature reflects different approaches to describing its structure.
Structural Representation
The molecular structure of N-Pyridin-4-yl-succinamic acid consists of a pyridine ring connected to a succinamic acid group through an amide linkage. This arrangement contributes to its unique chemical properties and potential applications.
The structure contains three oxygen atoms (two from the carboxylic acid group and one from the amide linkage) and two nitrogen atoms (one from the pyridine ring and one from the amide bond). This arrangement gives the molecule unique chemical behavior, particularly in terms of acid-base properties and hydrogen bonding capabilities.
Physical and Chemical Properties
N-Pyridin-4-yl-succinamic acid possesses several distinctive physical and chemical properties that influence its behavior in different chemical environments. Understanding these properties is crucial for its proper handling and application in research settings.
Physical Properties
The physical characteristics of N-Pyridin-4-yl-succinamic acid provide insight into its behavior under standard conditions and its interactions with other substances.
The relatively high predicted boiling point suggests strong intermolecular forces, likely due to hydrogen bonding between the carboxylic acid groups and possible π-π stacking of the pyridine rings. The moderate LogP value indicates a balance between hydrophilic and hydrophobic properties, which could influence its solubility in various solvents.
Chemical Properties
The predicted pKa value of 4.32 indicates that the compound is a moderately strong organic acid, comparable to other carboxylic acids. The pyridine nitrogen can act as a weak base, while the amide nitrogen is generally non-basic due to resonance effects with the carbonyl group. These properties make the compound potentially useful in acid-base chemistry and coordination chemistry.
Hazard Parameter | Classification/Value |
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Hazard Class | IRRITANT |
Risk Codes | 22 - Harmful if swallowed |
Sensitive | Irritant |
Storage Condition | Room Temperature |
The compound is classified as an irritant and may cause harm if ingested. This classification necessitates careful handling procedures to minimize exposure risks.
The high price per gram suggests that N-Pyridin-4-yl-succinamic acid is a specialty chemical produced in small quantities, likely for research purposes rather than industrial applications.
The presence of both a pyridine ring and a carboxylic acid group makes this compound potentially useful as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical applications. The amide linkage provides structural rigidity and hydrogen bonding capabilities that could be valuable in drug design.
Structural Relationship to Other Compounds
N-Pyridin-4-yl-succinamic acid shares structural similarities with several classes of biologically active compounds. These relationships may provide insight into potential biological activities and research applications.
Related Compound Classes
The compound contains structural elements found in several important compound classes:
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Nicotinic acid derivatives - Due to the pyridine ring
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Amino acid conjugates - Through the succinamic acid portion
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Peptidomimetics - Via the amide bond structure
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Carboxylic acid derivatives - Through the terminal acid group
These structural relationships suggest potential for interaction with biological targets that recognize these structural motifs, particularly protein binding sites that accommodate carboxylic acids or heterocyclic amides.
Structure-Activity Considerations
From a medicinal chemistry perspective, several structural features of N-Pyridin-4-yl-succinamic acid merit attention:
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The pyridine ring provides a hydrogen bond acceptor through its nitrogen atom
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The amide bond can serve as both hydrogen bond donor and acceptor
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The carboxylic acid group can form ionic interactions with positively charged amino acid residues in proteins
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The flexible butanoic acid chain allows for conformational adaptation to binding sites
These features could make the compound useful in structure-activity relationship studies or as a starting point for the development of biologically active molecules.
Spectroscopic and Analytical Characteristics
The structural features of N-Pyridin-4-yl-succinamic acid would give rise to characteristic spectroscopic properties that are useful for its identification and purity assessment.
Predicted Spectroscopic Properties
Based on its structure, N-Pyridin-4-yl-succinamic acid would exhibit distinctive spectral characteristics:
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NMR Spectroscopy: The proton NMR spectrum would show signals for the pyridine ring protons (typically in the 7-9 ppm range), the amide NH proton (likely around 10 ppm), and the aliphatic protons of the succinamic acid portion (2-3 ppm).
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IR Spectroscopy: Characteristic absorption bands would include the carboxylic acid C=O stretch (approximately 1700-1725 cm⁻¹), the amide C=O stretch (approximately 1630-1650 cm⁻¹), the N-H stretch (approximately 3300-3500 cm⁻¹), and the aromatic C=C and C=N stretches from the pyridine ring.
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Mass Spectrometry: The molecular ion peak would appear at m/z 194, with fragmentation patterns likely involving cleavage of the amide bond and loss of the carboxylic acid group.
These spectroscopic characteristics provide essential tools for confirming the identity and assessing the purity of N-Pyridin-4-yl-succinamic acid in research and quality control contexts.
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